1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15323304
InChI: InChI=1S/C16H17N3/c1-12-7-3-4-8-13(12)11-17-16-18-14-9-5-6-10-15(14)19(16)2/h3-10H,11H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C16H17N3
Molecular Weight: 251.33 g/mol

1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine

CAS No.:

Cat. No.: VC15323304

Molecular Formula: C16H17N3

Molecular Weight: 251.33 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine -

Specification

Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
IUPAC Name 1-methyl-N-[(2-methylphenyl)methyl]benzimidazol-2-amine
Standard InChI InChI=1S/C16H17N3/c1-12-7-3-4-8-13(12)11-17-16-18-14-9-5-6-10-15(14)19(16)2/h3-10H,11H2,1-2H3,(H,17,18)
Standard InChI Key GWSINTHLAPGRQJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2C

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine belongs to the benzimidazole family, a bicyclic system comprising fused benzene and imidazole rings. Its IUPAC name reflects the substitution pattern:

  • 1-Methyl: A methyl group (-CH₃) at the 1-position of the benzimidazole ring.

  • N-(2-Methylbenzyl): A 2-methylbenzyl group (-CH₂C₆H₃(CH₃)-2) attached to the nitrogen atom at the 2-position.

Structural Analogs and Nomenclature

Closely related compounds include N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine (CAS 137898-62-5), which shares the 1-methylbenzimidazole core but differs in the amine substituent . Another analog, 1-butyl-1H-benzimidazol-2-amine, demonstrates the adaptability of the benzimidazole scaffold for alkyl chain modifications .

Synthesis and Manufacturing

The synthesis of 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine can be inferred from established benzimidazole derivatization strategies.

Condensation of o-Phenylenediamine

A common method involves the condensation of o-phenylenediamine with a carbonyl source. For example:

  • Formation of Benzimidazole Core:

    • Reaction of o-phenylenediamine with formic acid or cyanogen bromide (CNBr) under microwave irradiation yields 2-aminobenzimidazole derivatives .

    • Example: Microwave-assisted synthesis of 2-aminobenzimidazole at 240°C for 5 minutes .

  • N-Alkylation:

    • The 2-amino group is alkylated using 2-methylbenzyl chloride in the presence of a base (e.g., KOH).

    • Example: Alkylation of 2-aminobenzimidazole with butyl iodide to form 1-butyl-1H-benzimidazol-2-amine .

Microwave-Assisted Synthesis

Microwave reactors (e.g., Anton-Paar Monowave 300) enhance reaction efficiency, as demonstrated in the synthesis of fluoro-benzimidazole derivatives . This method reduces reaction times from hours to minutes and improves yields (e.g., 85% for methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate) .

Purification and Characterization

  • Recrystallization: Ethanol or butanol is typically used for recrystallization .

  • Spectroscopic Analysis:

    • ¹H NMR: Peaks for aromatic protons (δ 7.0–7.5 ppm), methyl groups (δ 1.0–2.5 ppm), and amine protons (δ 4.5–6.5 ppm) .

    • MS (ESI-TOF): Molecular ion peak at m/z 251.33 [M + H]⁺.

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aromatic and amine functionalities.

  • Stability: Benzimidazoles are generally stable under ambient conditions but may degrade under strong acidic or basic conditions.

Spectral Data (Predicted)

PropertyValue/Description
UV-Vis (λmax)~280 nm (aromatic π→π* transitions)
IR (ν, cm⁻¹)N-H stretch (~3400), C=N stretch (~1600)
Melting Point180–200°C (estimated)

Pharmacological and Industrial Applications

Biological Activity

Benzimidazole derivatives exhibit diverse activities:

  • Immunomodulation: Analogous compounds (e.g., 1-alkyl-1H-benzimidazol-2-amine) act as Toll-like receptor 8 (TLR8) agonists, potentiating immune responses .

  • Antimicrobial Effects: Fluoro-substituted benzimidazoles show efficacy against bacterial and fungal pathogens .

Industrial Relevance

  • Pharmaceutical Intermediates: Used in the synthesis of antivirals and antifungals.

  • Materials Science: Potential applications in organic semiconductors due to π-conjugated systems.

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